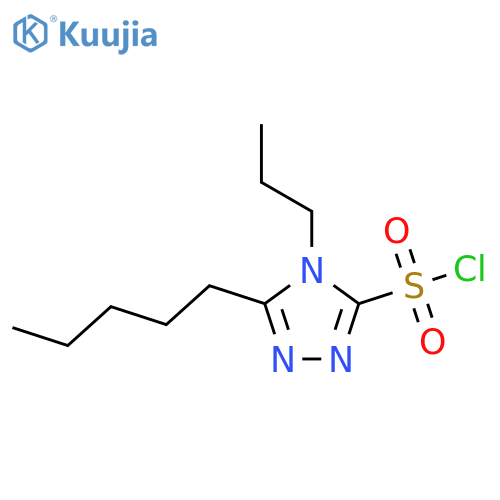Cas no 1564961-12-1 (5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

1564961-12-1 structure
商品名:5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- EN300-782649
- 1564961-12-1
- 5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride
-
- インチ: 1S/C10H18ClN3O2S/c1-3-5-6-7-9-12-13-10(17(11,15)16)14(9)8-4-2/h3-8H2,1-2H3
- InChIKey: ZBMLEXUEAXNJDQ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=NN=C(CCCCC)N1CCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 279.0808257g/mol
- どういたいしつりょう: 279.0808257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782649-0.5g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
| Enamine | EN300-782649-5.0g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-782649-0.1g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-782649-10.0g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
| Enamine | EN300-782649-0.05g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-782649-1.0g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
| Enamine | EN300-782649-2.5g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-782649-0.25g |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1564961-12-1 | 95% | 0.25g |
$774.0 | 2024-05-22 |
5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1564961-12-1 (5-pentyl-4-propyl-4H-1,2,4-triazole-3-sulfonyl chloride) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
